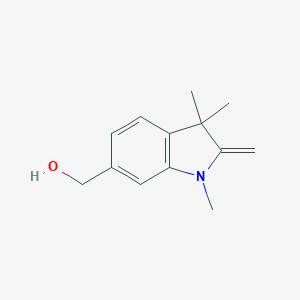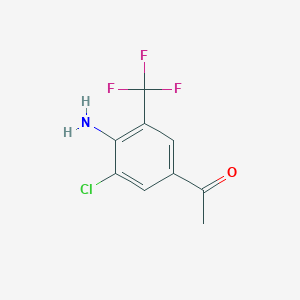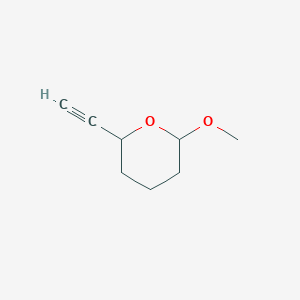
2-Ethynyl-6-methoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-6-methoxyoxane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the oxane family, which is a group of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom. In
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-6-methoxyoxane is not yet fully understood. However, it is believed that this compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethynyl-6-methoxyoxane has both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes such as cytochrome P450. Physiologically, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethynyl-6-methoxyoxane in lab experiments is its excellent electron transport properties. This makes it a suitable candidate for use in organic electronic devices. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects on cells.
Direcciones Futuras
There are several future directions for research on 2-Ethynyl-6-methoxyoxane. One of the most significant is in the field of cancer treatment. Further studies are needed to determine the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, research is needed to explore the potential use of this compound in other applications such as organic electronics and catalysis.
Métodos De Síntesis
The synthesis of 2-Ethynyl-6-methoxyoxane can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethoxy-6-methylpyrimidine with acetylene in the presence of a palladium catalyst. This reaction produces 2-Ethynyl-6-methoxy-4-methylpyrimidine. The second step involves the reaction of this intermediate compound with sodium hydride in the presence of a solvent such as dimethylformamide. This reaction produces 2-Ethynyl-6-methoxyoxane.
Aplicaciones Científicas De Investigación
2-Ethynyl-6-methoxyoxane has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been found to have excellent electron transport properties, making it a suitable candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Propiedades
Número CAS |
128176-26-1 |
|---|---|
Nombre del producto |
2-Ethynyl-6-methoxyoxane |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-ethynyl-6-methoxyoxane |
InChI |
InChI=1S/C8H12O2/c1-3-7-5-4-6-8(9-2)10-7/h1,7-8H,4-6H2,2H3 |
Clave InChI |
NTGGPPNELOVELW-UHFFFAOYSA-N |
SMILES |
COC1CCCC(O1)C#C |
SMILES canónico |
COC1CCCC(O1)C#C |
Sinónimos |
2H-Pyran, 2-ethynyltetrahydro-6-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
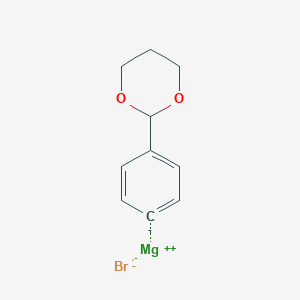
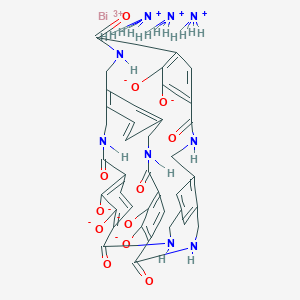
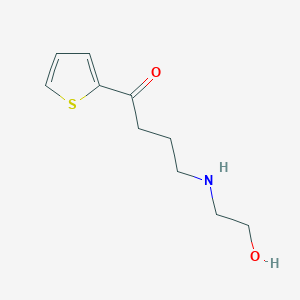
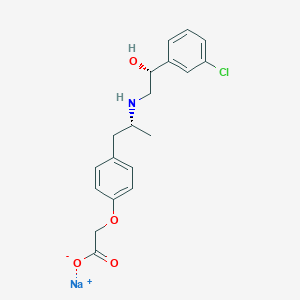
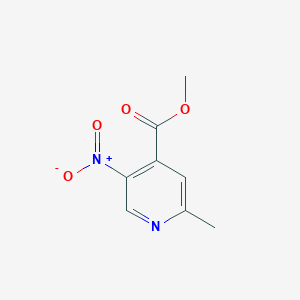
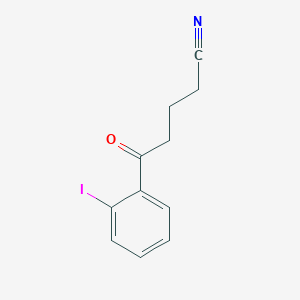
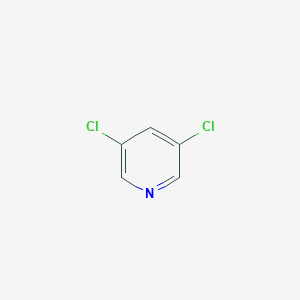

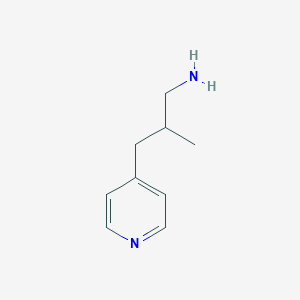
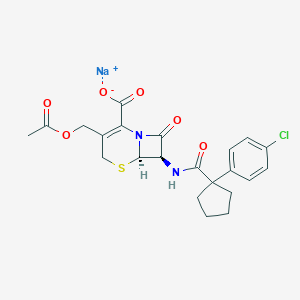
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
